molecular formula C18H15ClN2O3 B2764725 (2Z)-2-[(3-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 1327168-81-9

(2Z)-2-[(3-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2764725
CAS No.: 1327168-81-9
M. Wt: 342.78
InChI Key: ULOBRJRROLGGAI-UZYVYHOESA-N
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Description

The compound (2Z)-2-[(3-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a chromene derivative characterized by:

  • A 2-imino group linked to a 3-chloro-2-methylphenyl substituent.
  • A carboxamide group at position 3 of the chromene ring.
  • A methoxy group at position 6.
  • Z-configuration at the C2 imino bond, critical for stereochemical interactions .

Properties

IUPAC Name

2-(3-chloro-2-methylphenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-10-13(19)6-4-7-14(10)21-18-12(17(20)22)9-11-5-3-8-15(23-2)16(11)24-18/h3-9H,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOBRJRROLGGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Imino Group: The imino group is introduced by reacting the chromene derivative with an appropriate amine, such as 3-chloro-2-methylaniline, under reflux conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate product with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Substituted chromene derivatives with various functional groups.

Scientific Research Applications

(2Z)-2-[(3-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as UV absorbers or antioxidants.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name & Source Substituent on Phenyl Carboxamide Modification Molecular Weight Key Properties/Applications
Target Compound 3-Chloro-2-methyl None ~345.8 (calc.) Potential kinase inhibitor; Z-configuration
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide 2-Chloro None ~330.7 (calc.) Synthesized via substituted salicylaldehyde condensation
(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide 4-Cyano N-acetylated ~379.8 (calc.) Screening compound; enhanced lipophilicity
(2Z)-N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide 3,5-Dimethyl Benzodiazolyl-linked 514.57 High purity (NLT 97%); research applications
Key Observations:

N-acetylation (as in ) reduces polarity, which could influence metabolic stability but may decrease aqueous solubility. The benzodiazolyl group in introduces a heterocyclic moiety, likely enhancing binding affinity to aromatic receptor pockets.

Synthesis Pathways: The target compound is likely synthesized via condensation of 2-hydroxy-3-methoxybenzaldehyde with cyanoacetamide, using piperidine as a catalyst, analogous to methods described for related 2-iminochromenes . Modifications like N-acetylation () require additional steps, such as reacting the parent carboxamide with acetyl chloride.

Biological Activity

The compound (2Z)-2-[(3-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic molecule belonging to the chromene family. This class of compounds is recognized for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The unique structural features of this compound, such as the chloro-methylphenyl moiety and the methoxy group, contribute to its potential pharmacological properties.

  • Molecular Formula : C23H19ClN2O4
  • Molecular Weight : 422.9 g/mol
  • CAS Number : 1327194-16-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may involve inhibition of specific enzymes or modulation of receptor activity, which can lead to therapeutic effects in conditions such as Alzheimer's disease and other neurodegenerative disorders.

1. Acetylcholinesterase Inhibition

Research indicates that compounds with a chromene core can exhibit significant acetylcholinesterase (AChE) inhibitory activity. This is crucial for therapeutic strategies against Alzheimer’s disease, as AChE inhibitors help maintain acetylcholine levels in the brain.

CompoundIC50 Value (µM)Reference
(2Z)-2-[(3-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamideTBD

2. Anti-inflammatory Activity

The compound has shown promise in reducing inflammation through various pathways, potentially by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes.

3. Neuroprotective Effects

Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Case Studies

Several studies have evaluated the biological activity of related chromene derivatives, providing insights into structure-activity relationships (SAR):

  • Study on Coumarin Derivatives : A series of coumarin derivatives were synthesized and tested for AChE inhibition, demonstrating that modifications at the phenyl ring significantly influenced their inhibitory potency. The study highlighted the importance of halogen substitutions in enhancing biological activity .
  • Neuroprotective Mechanisms : Research on similar chromene compounds indicated that they could modulate neuroinflammatory responses and promote neuronal survival in vitro, suggesting potential applications in treating neurodegenerative diseases .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological efficacy of chromene derivatives:

  • Halogen Substituents : The presence of halogen atoms (like chlorine) on the phenyl ring has been associated with increased enzyme inhibition potency.
  • Methoxy Group : The methoxy substituent is believed to enhance lipophilicity, aiding cellular uptake and bioavailability.

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